molecular formula C16H11BrClNO2S B371305 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione CAS No. 326920-95-0

1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione

Cat. No.: B371305
CAS No.: 326920-95-0
M. Wt: 396.7g/mol
InChI Key: PAXQRNUAUHOIED-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione is a synthetic organic compound that features a pyrrolidinedione core substituted with bromophenyl and chlorophenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione typically involves the reaction of 4-bromobenzaldehyde with 4-chlorothiophenol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to cyclization with maleic anhydride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted pyrrolidinediones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4′-chlorobiphenyl: Similar in having bromine and chlorine substituents but lacks the pyrrolidinedione core.

    4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in its ester linkage.

Uniqueness

1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione is unique due to its combination of a pyrrolidinedione core with bromophenyl and chlorophenylsulfanyl groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO2S/c17-10-1-5-12(6-2-10)19-15(20)9-14(16(19)21)22-13-7-3-11(18)4-8-13/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXQRNUAUHOIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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